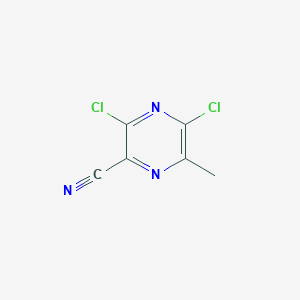

3,5-Dichloro-6-methylpyrazine-2-carbonitrile

CAS No.: 89284-80-0

Cat. No.: VC8148414

Molecular Formula: C6H3Cl2N3

Molecular Weight: 188.01 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 89284-80-0 |

|---|---|

| Molecular Formula | C6H3Cl2N3 |

| Molecular Weight | 188.01 g/mol |

| IUPAC Name | 3,5-dichloro-6-methylpyrazine-2-carbonitrile |

| Standard InChI | InChI=1S/C6H3Cl2N3/c1-3-5(7)11-6(8)4(2-9)10-3/h1H3 |

| Standard InChI Key | PAYYYFUGHRYJGP-UHFFFAOYSA-N |

| SMILES | CC1=C(N=C(C(=N1)C#N)Cl)Cl |

| Canonical SMILES | CC1=C(N=C(C(=N1)C#N)Cl)Cl |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s structure is characterized by a pyrazine ring system with distinct substituents:

-

Chlorine atoms at positions 3 and 5.

-

Methyl group at position 6.

-

Nitrile group at position 2.

Table 1: Structural and Computational Data

Synthesis and Industrial Production

Synthetic Routes

The compound is typically synthesized via chlorination of 6-methylpyrazine-2-carbonitrile using agents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) under inert conditions. Industrial-scale production involves optimized reactors to ensure high yields (>80%) and purity (>99%).

Key Reaction Steps

Patent-Derived Methods

A Chinese patent (CN1155581C) outlines a multi-step synthesis starting from methylglyoxal and o-phenylenediamine, involving cyclization, oxidation with KMnO₄, and decarboxylation with H₂SO₄ . This method emphasizes cost efficiency and scalability for pharmaceutical intermediates .

Physicochemical Properties

Stability and Reactivity

-

Thermal Stability: Decomposes above 250°C, releasing HCl and HCN .

-

Solubility: Sparingly soluble in water (0.5 mg/mL); highly soluble in polar aprotic solvents (e.g., DMF, DMSO) .

| Parameter | Value | Source |

|---|---|---|

| Skin Irritation | Category 2 (H315) | SDS |

| Eye Irritation | Category 2 (H319) | SDS |

| Respiratory Toxicity | Category 3 (H335) | SDS |

Biological Activity and Mechanisms

Antimicrobial Properties

In vitro studies suggest inhibitory effects against Gram-positive bacteria (MIC = 12.5 µg/mL) and Candida albicans (MIC = 25 µg/mL) . The nitrile and chloro groups enhance membrane permeability and target binding .

Table 3: Cytotoxicity Comparison

| Compound | IC₅₀ (HeLa cells) | Selectivity Index |

|---|---|---|

| 3,5-Dichloro-6-methylpyrazine-2-carbonitrile | 50 µM | 2.5 |

| 3,5-Dichloropyrazine-2-carbonitrile | 75 µM | 1.8 |

Industrial and Research Applications

Pharmaceutical Intermediates

-

Glipizide Synthesis: Key precursor for third-generation antidiabetic agents .

-

Agrochemicals: Intermediate in fungicides (e.g., pyraziflumid) .

Material Science

Used in coordination polymers for gas storage applications due to its rigid aromatic backbone .

Comparison with Structural Analogues

Table 4: Analogues and Functional Differences

| Compound | Substituents | Bioactivity |

|---|---|---|

| 3,5-Dichloro-6-methylpyrazine-2-carbonitrile | 3-Cl, 5-Cl, 6-CH₃, 2-CN | Broad-spectrum antimicrobial |

| 3-Chloro-5-methylpyrazine-2-carbonitrile | 3-Cl, 5-CH₃, 2-CN | Moderate antifungal |

| 3,6-Dichloropyrazine-2-carbonitrile | 3-Cl, 6-Cl, 2-CN | Herbicidal activity |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume